molecular formula C10H20N2O B13198787 3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL

3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL

Cat. No.: B13198787
M. Wt: 184.28 g/mol
InChI Key: NFNXMTRUFLGOHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective, making it suitable for producing valuable bicyclic scaffolds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as alkylated or acylated amines and oxidized alcohols.

Scientific Research Applications

3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its bicyclic structure provides rigidity and stability, making it a valuable scaffold for drug design and synthesis.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C10H20N2O/c1-7(6-11)10(13)4-8-2-3-9(5-10)12-8/h7-9,12-13H,2-6,11H2,1H3

InChI Key

NFNXMTRUFLGOHL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CC2CCC(C1)N2)O

Origin of Product

United States

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